molecular formula C13H11BrO2 B117335 3-Bromo-2'-methoxy-biphenyl-2-OL CAS No. 141778-86-1

3-Bromo-2'-methoxy-biphenyl-2-OL

Cat. No. B117335
M. Wt: 279.13 g/mol
InChI Key: FOUMGJJWRASTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2'-methoxy-biphenyl-2-OL is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of biphenyl, which is a common organic compound found in many industrial and consumer products. The synthesis method of 3-Bromo-2'-methoxy-biphenyl-2-OL is complex, and it requires a high level of technical expertise.

Mechanism Of Action

The mechanism of action of 3-Bromo-2'-methoxy-biphenyl-2-OL involves its binding to specific GPCRs, leading to the activation or inhibition of downstream signaling pathways. The exact mechanism of action depends on the specific GPCR targeted by the compound and the cellular context. Studies have shown that 3-Bromo-2'-methoxy-biphenyl-2-OL can modulate the activity of GPCRs involved in various physiological processes such as pain perception, inflammation, and cancer progression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Bromo-2'-methoxy-biphenyl-2-OL depend on the specific GPCR targeted by the compound. Studies have shown that 3-Bromo-2'-methoxy-biphenyl-2-OL can modulate the activity of GPCRs involved in pain perception, inflammation, and cancer progression. In addition, the compound has been shown to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Bromo-2'-methoxy-biphenyl-2-OL in lab experiments is its high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and structure. However, the synthesis method of the compound is complex, and it requires a high level of technical expertise. In addition, the compound may have off-target effects or interact with other proteins, leading to potential confounding factors in experiments.

Future Directions

There are many potential future directions for research on 3-Bromo-2'-methoxy-biphenyl-2-OL. One area of research could focus on the development of more efficient and cost-effective synthesis methods for the compound. Another area of research could focus on identifying new GPCRs targeted by the compound and elucidating their physiological function. In addition, further studies could investigate the potential therapeutic applications of 3-Bromo-2'-methoxy-biphenyl-2-OL in neurodegenerative diseases and cancer. Overall, the compound has great potential for advancing our understanding of GPCR function and developing new therapies for various diseases.

Synthesis Methods

The synthesis method of 3-Bromo-2'-methoxy-biphenyl-2-OL involves the reaction of 3-bromo-2'-methoxybiphenyl with sodium hydroxide and 2-chlorophenol in the presence of a catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and it requires careful monitoring of temperature and reaction time. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

3-Bromo-2'-methoxy-biphenyl-2-OL has been widely used in scientific research for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cell signaling and are involved in many physiological processes such as neurotransmission, hormone regulation, and immune response. 3-Bromo-2'-methoxy-biphenyl-2-OL has been shown to have high affinity and selectivity for certain GPCRs, making it a valuable tool for studying their function and structure.

properties

IUPAC Name

2-bromo-6-(2-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMGJJWRASTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628474
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2'-methoxy-biphenyl-2-OL

CAS RN

141778-86-1
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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